Azilsartan mopivabil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azilsartan mopivabil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, which belongs to the angiotensin-receptor blocking drug class. It is a selective angiotensin II receptor antagonist, primarily used for the treatment of hypertension. This compound is known for its high affinity and slow dissociation from the angiotensin II type 1 receptor, making it a potent antihypertensive agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of azilsartan mopivabil involves multiple steps, starting from the preparation of azilsartan. Azilsartan is synthesized through a series of reactions involving benzimidazole derivatives and biphenyl compounds. The key steps include:

- Formation of benzimidazole core.

- Introduction of biphenyl moiety.

- Functionalization to introduce the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Crystallization techniques to purify the intermediate compounds.

- Use of high-performance liquid chromatography for final purification.

- Quality control measures to ensure consistency and efficacy of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Azilsartan mopivabil undergoes various chemical reactions, including:

Hydrolysis: Conversion of the prodrug to its active form, azilsartan.

Oxidation: Degradation under oxidative conditions, leading to the formation of by-products.

Reduction: Limited reduction reactions due to the stability of the compound.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions to facilitate the conversion to azilsartan.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Mild reducing agents under controlled conditions.

Major Products Formed:

Azilsartan: The active metabolite formed from hydrolysis.

Oxidative By-products: Formed under oxidative stress conditions

Aplicaciones Científicas De Investigación

Azilsartan mopivabil has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study angiotensin II receptor antagonists.

Biology: Investigated for its effects on cellular signaling pathways related to hypertension.

Medicine: Extensively studied for its efficacy in lowering blood pressure and reducing cardiovascular risks.

Industry: Utilized in the development of new antihypertensive formulations and combination therapies

Mecanismo De Acción

Azilsartan mopivabil exerts its effects by selectively binding to the angiotensin II type 1 receptor, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include vascular smooth muscle cells and adrenal gland tissues, where it inhibits the action of angiotensin II .

Comparación Con Compuestos Similares

- Losartan

- Valsartan

- Candesartan

- Irbesartan

- Eprosartan

- Telmisartan

- Olmesartan

Comparison: Azilsartan mopivabil is unique due to its higher affinity and slower dissociation from the angiotensin II type 1 receptor compared to other angiotensin receptor blockers. This results in more potent and sustained blood pressure reduction. Additionally, this compound has shown superior efficacy in clinical trials compared to other similar compounds, making it a preferred choice for treating hypertension .

Propiedades

Número CAS |

2271428-31-8 |

|---|---|

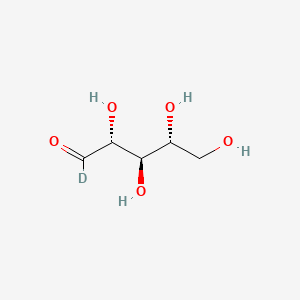

Fórmula molecular |

C38H36N4O8 |

Peso molecular |

676.7 g/mol |

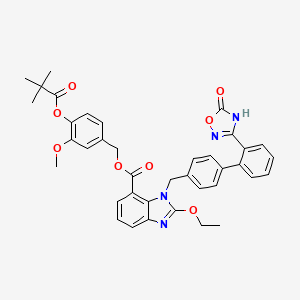

Nombre IUPAC |

[4-(2,2-dimethylpropanoyloxy)-3-methoxyphenyl]methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

InChI |

InChI=1S/C38H36N4O8/c1-6-47-36-39-29-13-9-12-28(34(43)48-22-24-16-19-30(31(20-24)46-5)49-35(44)38(2,3)4)32(29)42(36)21-23-14-17-25(18-15-23)26-10-7-8-11-27(26)33-40-37(45)50-41-33/h7-20H,6,21-22H2,1-5H3,(H,40,41,45) |

Clave InChI |

UIGUEOKVFZHFSB-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=CC(=C(C=C6)OC(=O)C(C)(C)C)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

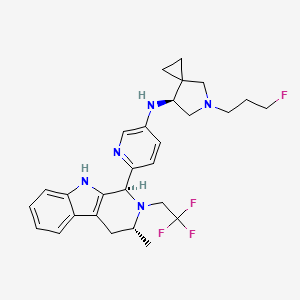

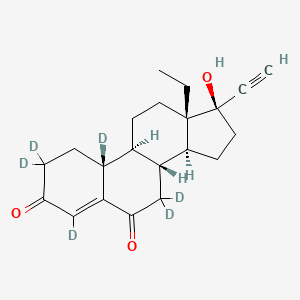

![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)